3-bromo-N-(butan-2-yl)aniline
Description
3-Bromo-N-(butan-2-yl)aniline (CAS: 1019577-65-1) is a substituted aniline derivative featuring a bromine atom at the meta position of the aromatic ring and a secondary alkyl group (butan-2-yl) attached to the nitrogen atom. The butan-2-yl group introduces steric bulk and moderate electron-donating effects, influencing both reactivity and physical properties.
Properties
Molecular Formula |
C10H14BrN |
|---|---|
Molecular Weight |
228.13 g/mol |
IUPAC Name |
3-bromo-N-butan-2-ylaniline |
InChI |
InChI=1S/C10H14BrN/c1-3-8(2)12-10-6-4-5-9(11)7-10/h4-8,12H,3H2,1-2H3 |
InChI Key |
RWPNGNNRDCQRLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(butan-2-yl)aniline typically involves the bromination of N-(butan-2-yl)aniline. One common method is the reaction of N-(butan-2-yl)aniline with bromine in the presence of a solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the third position of the aniline ring .
Industrial Production Methods
Industrial production of 3-bromo-N-(butan-2-yl)aniline may involve the use of copper bromide (CuBr2) as a brominating agent. The reaction is conducted in a solvent like tetrahydrofuran (THF) to achieve high selectivity and yield. This method is advantageous due to its short synthesis process, convenient operation, and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(butan-2-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones or other oxidized derivatives .
Scientific Research Applications
3-bromo-N-(butan-2-yl)aniline has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceutical intermediates and potential drug candidates.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-bromo-N-(butan-2-yl)aniline involves its interaction with specific molecular targets. The bromine atom and the butan-2-yl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects and Reactivity
Physicochemical Properties
*Estimated based on 4-Bromo-N-(butan-2-yl)aniline (MW: 228.13) .
Research Findings and Trends
- Steric vs.
- Cross-Coupling Efficiency : Bromine at the meta position enhances regioselectivity in Heck couplings compared to para-substituted analogs .
- Purity Challenges : Branched alkyl groups (e.g., butan-2-yl) may complicate purification, as seen in GC analyses of related compounds (92:8 branched:linear ratio) .
Biological Activity
3-Bromo-N-(butan-2-yl)aniline is a compound of interest in medicinal chemistry and biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H14BrN
- Molecular Weight : 229.13 g/mol
- IUPAC Name : 3-bromo-N-(butan-2-yl)aniline
Biological Activity Overview
3-Bromo-N-(butan-2-yl)aniline has been investigated for various biological activities, including:
- Antitumor Activity : Studies indicate that this compound exhibits significant cytotoxicity against several cancer cell lines.
- Antimicrobial Properties : Preliminary assays suggest antimicrobial effects against various bacterial strains.
- Enzyme Inhibition : Research indicates potential as an inhibitor of specific enzymes, which may contribute to its antitumor effects.
The biological activity of 3-bromo-N-(butan-2-yl)aniline is primarily attributed to its ability to interact with cellular targets. The proposed mechanisms include:
- Receptor Modulation : The compound may act as a ligand for certain receptors, influencing downstream signaling pathways.
- Enzyme Interaction : Inhibition of key enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells.
Antitumor Activity
A study conducted by Zhang et al. (2021) evaluated the cytotoxic effects of 3-bromo-N-(butan-2-yl)aniline on human cancer cell lines, including breast and lung cancer cells. The results indicated:
- IC50 Values :
- MCF-7 (breast cancer): 15 µM
- A549 (lung cancer): 12 µM
These values demonstrate significant potency compared to standard chemotherapeutic agents.
Antimicrobial Effects
In a separate investigation, Lee et al. (2020) tested the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The findings revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest that the compound has promising antimicrobial properties, warranting further exploration.
Enzyme Inhibition Studies
Research by Patel et al. (2022) focused on the inhibitory effects of 3-bromo-N-(butan-2-yl)aniline on topoisomerase II, an enzyme critical for DNA replication. The study found:
- Inhibition Rate : 75% at a concentration of 20 µM, indicating strong potential as a chemotherapeutic agent.
Comparison with Related Compounds
To contextualize the activity of 3-bromo-N-(butan-2-yl)aniline, it is useful to compare it with structurally similar compounds:
| Compound | Antitumor Activity (IC50, µM) | Antimicrobial Activity (MIC, µg/mL) |
|---|---|---|
| 3-Bromo-N-(butan-2-yl)aniline | 15 (MCF-7), 12 (A549) | 32 (S. aureus), 64 (E. coli) |
| Aniline Derivative A | 20 (MCF-7), 18 (A549) | 40 (S. aureus), 80 (E. coli) |
| Aniline Derivative B | 25 (MCF-7), >50 (A549) | >100 (S. aureus), >100 (E. coli) |
This table illustrates that 3-bromo-N-(butan-2-yl)aniline exhibits superior antitumor and antimicrobial activity compared to some related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
